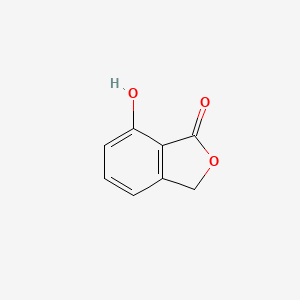

7-Hydroxyisobenzofuran-1(3H)-one

Vue d'ensemble

Description

It is a member of the phthalide family, which are lactones derived from phthalic acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 7-Hydroxyisobenzofuran-1(3H)-one can be synthesized through several methods. One common synthetic route involves the reduction of 3-hydroxyphthalic anhydride using sodium borohydride (NaBH4) . Another method includes the synthesis starting from unsaturated lactones via 2-trialkylsiloxyfurans .

Industrial Production Methods: Industrial production of this compound often involves the cultivation of specific fungal strains, such as Penicillium claviforme, which produce the compound naturally . The compound is then extracted and purified using chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Hydroxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated phthalides.

Applications De Recherche Scientifique

Medicinal Applications

Anticancer Properties

One of the most notable applications of 7-Hydroxyisobenzofuran-1(3H)-one is its potential as an anticancer agent. Research has indicated that derivatives of isobenzofuran-1(3H)-one exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the efficacy of 3-butylidene isobenzofuran-1(3H)-one in treating glioblastoma multiforme and breast cancer, demonstrating significant inhibition of tumor growth .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the disruption of cellular processes such as apoptosis and cell cycle regulation. The compound has been shown to induce mitochondrial dysfunction in certain cancer cells, leading to programmed cell death .

Case Study: Leishmania Inhibition

Another study investigated the compound's derivative, JVPH3, which was found to inhibit topoisomerase II in Leishmania donovani, a parasite responsible for leishmaniasis. The treatment resulted in significant alterations in mitochondrial architecture and function, indicating potential therapeutic applications against parasitic infections .

Material Science Applications

Optical Properties

This compound derivatives have also been explored for their optical properties. The presence of multiple π electrons within the structure contributes to interesting nonlinear optical behaviors. These properties make them suitable candidates for applications in electro-optical devices and optical modulators .

Synthesis Approaches

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound derivatives. For example, a one-pot synthesis method using solid acid catalysts has been developed, yielding high purity and efficiency while minimizing environmental impact .

Mécanisme D'action

The mechanism of action of 7-Hydroxyisobenzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the growth of certain fungi by interfering with their cell wall synthesis . Additionally, it may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .

Comparaison Avec Des Composés Similaires

3-Butyl-7-hydroxyphthalide: Another phthalide derivative with similar biological activities.

Isopatulin: A related compound with antifungal properties.

Cyclopenin and Cyclopeptine: Other phthalides isolated from fungi with biological activities.

Uniqueness: 7-Hydroxyisobenzofuran-1(3H)-one stands out due to its specific hydroxyl group at the 7th position, which imparts unique chemical reactivity and biological activity compared to other phthalides .

Activité Biologique

7-Hydroxyisobenzofuran-1(3H)-one, also known as 7-HIBF, is an organic compound with the molecular formula C9H8O3 and a CAS number of 3956-91-0. It has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The compound contains a hydroxyl group (-OH) and a carbonyl group (C=O), which are crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H8O3 |

| Molecular Weight | 164.16 g/mol |

| Melting Point | 90-92 °C |

| Solubility | Soluble in organic solvents, slightly soluble in water |

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. Research indicates that it may function as an enzyme inhibitor and modulator of signaling pathways.

Enzyme Inhibition

Studies have shown that 7-HIBF can inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling.

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of 7-HIBF in a murine model of acute inflammation. The results demonstrated a significant reduction in pro-inflammatory cytokines and edema compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Antioxidant Properties : Another investigation focused on the antioxidant capacity of this compound. The compound exhibited strong free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related damage .

- Neuroprotective Effects : Research has also explored the neuroprotective effects of 7-HIBF in models of neurodegeneration. It was found to enhance neuronal survival and reduce apoptosis in cultured neurons exposed to neurotoxic agents .

Table 2: Summary of Biological Activities

Propriétés

IUPAC Name |

7-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWPWUVEQZXOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473979 | |

| Record name | 7-hydroxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3956-91-0 | |

| Record name | 7-hydroxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe the chemical structure of 7-Hydroxyphthalide?

A1: 7-Hydroxyphthalide is a lactone derived from salicylic acid. Its structure consists of a benzene ring fused to a five-membered lactone ring, with a hydroxyl group attached to the seventh position of the benzene ring.

Q2: What is the molecular formula and weight of 7-Hydroxyphthalide?

A2: The molecular formula of 7-Hydroxyphthalide is C8H6O3 and its molecular weight is 150.13 g/mol.

Q3: How is 7-Hydroxyphthalide synthesized?

A4: Several synthetic routes to 7-Hydroxyphthalide have been described in the literature. One common method involves the reduction of 3-hydroxyphthalic anhydride using sodium borohydride []. Another approach utilizes Diels-Alder adducts of maleic anhydride and 2-trialkylsiloxy furans, which upon treatment with hydrobromic acid, yield 3-hydroxyphthalic anhydrides. These anhydrides can then be regiospecifically reduced to 7-Hydroxyphthalide using excess sodium borohydride [].

Q4: Are there any spectroscopic data available for 7-Hydroxyphthalide?

A5: Yes, the structure of 7-Hydroxyphthalide has been confirmed through spectroscopic techniques like GC/MS and GC/FT-IR []. NMR spectroscopy, particularly 1D and 2D NMR, has also been employed to elucidate the structures of 7-Hydroxyphthalide derivatives [].

Q5: What is the biological activity of 7-Hydroxyphthalide?

A6: 7-Hydroxyphthalide has been reported to exhibit antibacterial activity. For instance, a derivative of 7-Hydroxyphthalide, (-)-3-carboxypropyl-7-hydroxyphthalide, isolated from Penicillium vulpinum, showed moderate antibacterial activity against Bacillus subtilis, Shigella dysenteriae, and Enterobacter areogenes []. Another study demonstrated that 7-Hydroxyphthalide, along with other compounds, contributed to the cytotoxic activity of a mycelial extract from the fungus Aspergillus unguis against various human cancer cell lines [].

Q6: What is the stability of 7-Hydroxyphthalide?

A9: While 7-Hydroxyphthalide can be isolated and characterized, it appears to be susceptible to degradation, particularly under specific storage conditions. Studies have shown that 2-formyl-3-hydroxybenzaldehyde (γ-acaridial) can transform into 7-Hydroxyphthalide when stored at room temperature []. This finding highlights the importance of considering storage conditions when analyzing samples for the presence of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.